molecular formula C9H14N4 B1471611 2-cyclopropyl-N4,N4-dimethylpyrimidine-4,6-diamine CAS No. 1524802-01-4

2-cyclopropyl-N4,N4-dimethylpyrimidine-4,6-diamine

Cat. No.: B1471611
CAS No.: 1524802-01-4
M. Wt: 178.23 g/mol
InChI Key: LRXGFQGJAKGWAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-N4,N4-dimethylpyrimidine-4,6-diamine is an organic compound that is widely used in laboratory experiments and research. It is a derivative of pyrimidine, and is also known as 2-cyclopropyl-4,6-diamino-N4,N4-dimethylpyrimidine. It is a colorless solid that is soluble in water and organic solvents, and is used in a variety of applications. It is a versatile compound that has been used in the synthesis of a variety of other compounds and can be used in a variety of research applications.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have developed novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid through alkylation processes. These compounds have been analyzed using X-ray crystal structure analysis, revealing the geometric and intermolecular bonding characteristics critical for further chemical applications (Cetina et al., 2004). Another study introduced a novel synthesis pathway for cyclopropylaldimines, leading to N-substituted (2-aminomethyl-cyclopropyl)phosphonates, showcasing the versatility of cyclopropane derivatives in synthesizing complex organic molecules (El-Gokha & Maas, 2011).

Development of Polymeric Materials

The incorporation of pyridine and pyrimidine units into polymeric backbones has been explored for enhancing the thermal and mechanical properties of polymers. A study on pyridine-containing polyimides reported high glass transition temperatures and excellent mechanical and thermal stability, indicating potential applications in high-performance materials (Wang et al., 2008). Another research effort synthesized polyimides with high solubility and transparency, derived from diamines containing pyridine heterocyclic groups, which could be useful in electronic and optical applications due to their unique electrochromic and fluorescent properties (Liaw et al., 2007).

Exploring Complex Chemical Reactions

Studies have also focused on the synthesis and reaction mechanisms involving cyclopropyl and pyrimidine derivatives. For instance, the cyclization reactions of hetarenesulfenyl chlorides with various substrates to synthesize heterocycles highlight the reactive versatility of these compounds (Borisov et al., 2005). Additionally, the synthesis of hexahydropyrimidine derivatives has been reported, showcasing their potential as prodrugs and polymers stabilizers (Abu-Obaid et al., 2014).

Properties

IUPAC Name

2-cyclopropyl-4-N,4-N-dimethylpyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-13(2)8-5-7(10)11-9(12-8)6-3-4-6/h5-6H,3-4H2,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXGFQGJAKGWAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=C1)N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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